Pt-Bis-netropsin
Overview
Description
Pt-Bis-netropsin is a synthetic compound that combines the DNA-binding properties of netropsin with the unique characteristics of platinum-based drugs. It is designed to bind to the minor groove of DNA, stabilizing the structure and inhibiting the unwinding of DNA strands. This compound has shown potential in antiviral and anticancer therapies due to its ability to interfere with DNA replication and transcription processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pt-Bis-netropsin involves the conjugation of two netropsin molecules via a platinum linker. The process typically includes the following steps:
Preparation of Netropsin Fragments: Netropsin fragments are synthesized using solid-phase peptide synthesis techniques.
Formation of Platinum Linker: A platinum-based linker, such as cis-diaminoplatinum, is prepared.
Conjugation: The netropsin fragments are conjugated to the platinum linker under controlled conditions, often involving the use of organic solvents and specific reaction temperatures
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesis reactors and high-throughput purification techniques are employed to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pt-Bis-netropsin primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
DNA Binding: this compound binds to the minor groove of DNA, particularly at AT-rich regions.
Reaction Conditions: The binding reactions are usually carried out in aqueous solutions at physiological pH and temperature.
Major Products: The major product of the interaction between this compound and DNA is a stable DNA-ligand complex that inhibits DNA unwinding and replication .
Scientific Research Applications
Pt-Bis-netropsin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study DNA-ligand interactions and the structural properties of DNA.
Biology: this compound is employed in research focused on DNA replication, transcription, and repair mechanisms.
Medicine: The compound has shown promise in antiviral and anticancer therapies. .
Industry: this compound is used in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
Pt-Bis-netropsin exerts its effects by binding to the minor groove of DNA, particularly at AT-rich regions. This binding stabilizes the DNA structure and prevents the unwinding of DNA strands, which is essential for replication and transcription. The platinum linker enhances the binding affinity and specificity of the compound for DNA .
Molecular Targets and Pathways:
DNA: The primary target of this compound is the DNA molecule itself.
Replication and Transcription Pathways: By stabilizing the DNA structure, this compound inhibits the activity of enzymes involved in DNA replication and transcription, such as DNA helicases and polymerases.
Comparison with Similar Compounds
Netropsin: A natural antibiotic that binds to the minor groove of DNA.
Distamycin: Another minor groove binder with similar DNA-binding properties.
Platinum-based Drugs: Cisplatin and carboplatin, which are used in cancer therapy due to their ability to form DNA crosslinks
Uniqueness of Pt-Bis-netropsin: this compound combines the DNA-binding properties of netropsin with the unique characteristics of platinum-based drugs. This dual functionality enhances its binding affinity and specificity for DNA, making it a potent inhibitor of DNA replication and transcription. Unlike netropsin and distamycin, this compound has the added advantage of the platinum linker, which contributes to its antiviral and anticancer activities .
Properties
IUPAC Name |
4-[(2-aminoacetyl)amino]-N-[5-[3-(dimethylamino)propylcarbamoyl]-1-propylpyrrol-3-yl]-1-propylpyrrole-2-carboxamide;azane;nitric acid;platinum(2+);dinitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H37N7O3.2HNO3.2NO3.2H3N.Pt/c2*1-5-9-29-16-18(13-19(29)22(32)25-8-7-11-28(3)4)27-23(33)20-12-17(26-21(31)14-24)15-30(20)10-6-2;4*2-1(3)4;;;/h2*12-13,15-16H,5-11,14,24H2,1-4H3,(H,25,32)(H,26,31)(H,27,33);2*(H,2,3,4);;;2*1H3;/q;;;;2*-1;;;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRICQDIIIWVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)CCC)NC(=O)CN.CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)CCC)NC(=O)CN.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82N20O18Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132642-25-2 | |
Record name | Pt-Bis-netropsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132642252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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